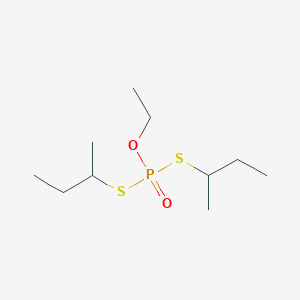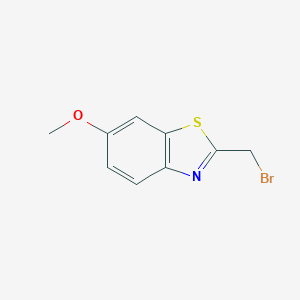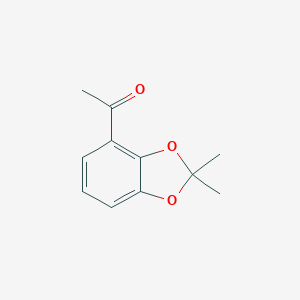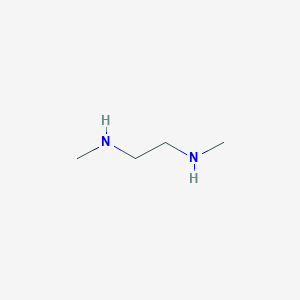
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a complex chemical compound that features a unique combination of imidazolium and chromium-based oxido groups. This compound is notable for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The presence of chromium in different oxidation states within the molecule contributes to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium typically involves the reaction of imidazole with chromium trioxide (CrO₃) under controlled conditions. The process can be summarized as follows:
Starting Materials: Imidazole and chromium trioxide.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the proper formation of the desired product.
Procedure: Imidazole is dissolved in the chosen solvent, and chromium trioxide is added slowly with constant stirring. The mixture is then heated to a specific temperature, often around 60-80°C, and maintained for several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. These methods could include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium can undergo various chemical reactions, including:
Oxidation: The chromium centers can participate in oxidation reactions, where they can transfer oxygen atoms to other substrates.
Reduction: Under certain conditions, the compound can be reduced, altering the oxidation state of the chromium atoms.
Substitution: The imidazolium group can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles, such as amines or thiols, can be employed to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while reduction reactions could produce lower oxidation state species.
Scientific Research Applications
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, facilitating various chemical transformations.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Environmental Chemistry: Its ability to participate in redox reactions makes it useful in environmental remediation processes, such as the degradation of pollutants.
Mechanism of Action
The mechanism by which 1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium exerts its effects involves the interaction of its chromium centers with various molecular targets. The chromium atoms can undergo redox cycling, transferring electrons and oxygen atoms to other molecules. This redox activity is crucial for its catalytic and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Chromium Trioxide (CrO₃): A simpler chromium compound used in oxidation reactions.
Imidazole: The parent compound of the imidazolium group, widely used in organic synthesis.
Chromium(III) Oxide (Cr₂O₃): Another chromium-based compound with different oxidation states and applications.
Uniqueness
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is unique due to its combination of imidazolium and chromium oxido groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring both redox activity and the ability to form stable complexes with various substrates.
Properties
IUPAC Name |
1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4N2.2Cr.7O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;;;;;;;/q;;;;;;;;;2*-1/p+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPYYBPKIVDBH-UHFFFAOYSA-P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[NH+]=CN1.C1=C[NH+]=CN1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cr2N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109201-26-5 |
Source


|
| Record name | 1H-Imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)


